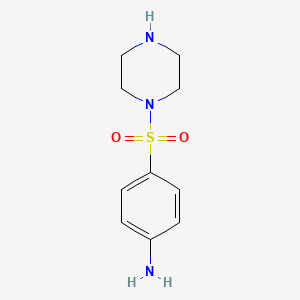
4-(Piperazin-1-ylsulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperazin-1-ylsulfonyl)aniline is a useful research compound. Its molecular formula is C10H15N3O2S and its molecular weight is 241.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
4-(Piperazin-1-ylsulfonyl)aniline is characterized by a piperazine ring attached to a sulfonyl group and an aniline moiety. Its chemical formula is C10H15N3O2S, with a molecular weight of approximately 241.31 g/mol. The compound's structure allows it to exhibit significant biological activity, particularly as an inhibitor of dihydrofolate reductase (DHFR) .
Medicinal Chemistry
- Dihydrofolate Reductase Inhibition : this compound has been identified as a potent inhibitor of DHFR, an enzyme critical for folate metabolism. By inhibiting DHFR, the compound disrupts nucleotide synthesis necessary for DNA replication, leading to cell cycle arrest and potential apoptosis in cancer cell lines such as human lung carcinoma (A-549) and human breast carcinoma (MCF-7) .
Antimicrobial Activity
- Antibiotic Development : The compound has been explored for its antimicrobial properties, particularly against multidrug-resistant Gram-negative pathogens. It has shown efficacy as an LpxH inhibitor, which is crucial for developing new antibiotics targeting lipid A biosynthesis in bacterial membranes .
Insecticidal Applications
- Mosquito Larvicides : Recent studies have indicated that derivatives of this compound can inhibit the Kir1 ion channel in Aedes aegypti, leading to larvicidal effects. This application is significant in controlling mosquito populations responsible for transmitting diseases such as Zika and dengue .
Data Tables
The following table summarizes key findings related to the biological activity and applications of this compound:
Case Study 1: Anticancer Properties
In a study evaluating the anticancer potential of this compound, researchers found that the compound effectively reduced cell viability in A-549 and MCF-7 cell lines through apoptosis induction via DHFR inhibition. The study utilized IC50 values to quantify effectiveness, demonstrating significant cytotoxicity at low concentrations.
Case Study 2: Antibiotic Discovery
Another research effort focused on synthesizing analogs of this compound as LpxH inhibitors. The study established structure–activity relationships (SAR), revealing that modifications to the piperazine ring significantly enhanced antibacterial potency against resistant strains of Klebsiella pneumoniae. The findings suggest that strategic alterations can lead to more effective antibiotic candidates.
Eigenschaften
IUPAC Name |
4-piperazin-1-ylsulfonylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDCXCIQDDYTEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69249-13-4 |
Source


|
| Record name | 69249-13-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













